molecular formula C12H11F3N4O6S B134062 Flucarbazone CAS No. 145026-88-6

Flucarbazone

Cat. No. B134062
M. Wt: 396.3 g/mol
InChI Key: GINFBXXYGUODAT-UHFFFAOYSA-N
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Description

Flucarbazone-sodium is a new herbicide that has been shown to exhibit high bioactivity at low concentrations. It is particularly effective in controlling unwanted vegetation in agricultural settings and has been the subject of various studies to understand its behavior in soil, its phytotoxicity, and its persistence . The compound's effectiveness is influenced by soil characteristics, such as organic carbon content, and environmental conditions, which can affect the degree of plant injury to sensitive crops in the year following its application .

Synthesis Analysis

The synthesis of flucarbazone-related compounds involves the preparation of thiosemicarbazones, which are characterized by the presence of a thiourea moiety. Several papers describe the synthesis of fluorinated thiosemicarbazones , thiosemicarbazones functionalized with furyl moieties , and nickel(II) complexes with p-fluorobenzaldehyde thiosemicarbazone derivatives . These syntheses typically involve the reaction of an aldehyde with thiosemicarbazide under controlled conditions. The resulting compounds are then characterized using various spectroscopic techniques, such as NMR and IR, and in some cases, X-ray crystallography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using X-ray diffraction techniques. For example, the structure of a nickel(II) complex derived from p-fluorobenzaldehyde thiosemicarbazone was found to have a square planar geometry, slightly twisted towards a tetrahedron . Similarly, the crystal structure of an N-substituted thiosemicarbazone was elucidated, revealing intermolecular interactions and the formation of supramolecular self-assemblies . These structural analyses provide insights into the molecular geometry and potential reactive sites of the compounds.

Chemical Reactions Analysis

The chemical reactivity of thiosemicarbazones is often studied in the context of their ability to form complexes with various metals. For instance, the reaction of p-fluorobenzaldehyde thiosemicarbazone with nickel acetate leads to the formation of a nickel complex with a square planar configuration . Additionally, thiosemicarbazones have been shown to act as chemosensors for anion recognition, with specific reactivity towards fluoride, cyanide, acetate, and dihydrogen phosphate anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of flucarbazone and related compounds are characterized using a variety of techniques. Spectroscopic methods, such as UV/Vis, fluorescence, NMR, and IR, are commonly employed to study these properties . The stability constants for complex formation and the detection limits for anion sensing are determined from spectrophotometric titrations . Additionally, the phytotoxicity and persistence of flucarbazone in soil are assessed using bioassays, with the results indicating that the herbicide's behavior is influenced by soil organic carbon content and moisture levels .

Scientific Research Applications

Phytotoxicity and Persistence in Soil

Flucarbazone-sodium, a new herbicide, shows high bioactivity at low concentrations. A study investigated its behavior in six Western Canadian soils. Oriental mustard was most inhibited by flucarbazone in soil, with phytotoxicity related to soil organic carbon content. Half-lives of flucarbazone in soil ranged from 6 to 110 days, correlated with soil organic carbon and moisture content, affecting plant injury risk in sensitive crops post-application (Eliason et al., 2004).

Mustard Root-Length Bioassay for Residue Detection

A mustard root-length bioassay was developed to detect soil residual flucarbazone. The bioassay, compared with chemical analysis, better predicted yield reduction in crops grown after flucarbazone application. This bioassay offers a simple research and testing tool for identifying plant injury due to residual herbicide (Szmigielski et al., 2008).

Absorption, Translocation, and Metabolism in Turfgrass

Flucarbazone-sodium's efficacy and physiological basis in bermudagrass, Kentucky bluegrass, and perennial ryegrass were studied. It significantly reduced perennial ryegrass shoot mass and showed differential metabolism in these grasses, suggesting its selective control mechanism (McCullough et al., 2014).

Determination in Wheat and Soils

A study developed a rapid method to analyze flucarbazone-sodium and its metabolite in wheat and soil, aiding in evaluating formation, stability, and toxicity. This research helps in setting residue limits and understanding the conversion of these compounds in soils (Xue et al., 2014).

Control Effect on Weeds in Wheat Fields

The control effect of 70% flucarbazone WDG on various weeds in spring wheat fields was studied, providing insights for its scientific and efficient use. The study showed significant control effects and safety for wheat when applied at specific growth stages (Zhao Bing-mei, 2013).

Potentiometric Sensors for Herbicide Assessment

Novel sensors based on molecularly imprinted polymers were developed for flucarbazone herbicide assessment. These sensors demonstrated remarkable response towards flucarbazone anions, suggesting their potential for direct measurement in soil samples sprayed with the herbicide (Kamel et al., 2019).

Safety And Hazards

Flucarbazone-sodium is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Flucarbazone-sodium is being used in advanced formulations like EVEREST® 3.0 for enhanced performance, longer shelf life, and ease of use . It provides broad-spectrum control of hard-to-kill grass and broadleaf weeds .

properties

IUPAC Name

3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINFBXXYGUODAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043979
Record name Flucarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flucarbazone

CAS RN

145026-88-6
Record name Flucarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145026-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucarbazone [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Flucarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
R Eliason, JJ Schoenau, AM Szmigielski… - Weed science, 2004 - cambridge.org
… of flucarbazone. Of five crops tested, oriental mustard showed the highest degree of root and shoot inhibition from the presence of flucarbazone in soil. Flucarbazone concentrations as …
Number of citations: 67 www.cambridge.org
Y Lan, X Zhou, S Lin, Y Cao, S Wei, H Huang, W Li… - Plants, 2022 - mdpi.com
… japonicus populations, ALS activity was assayed with a series of doses of flucarbazone-sodium. ALS within the R population was found to be significantly resistant to flucarbazone-…
Number of citations: 4 www.mdpi.com
J Xue, H Li, F Liu, Q Jian, W Peng… - International Journal of …, 2014 - Taylor & Francis
… of flucarbazone-… no flucarbazone-sodium or its metabolite was detected in any of the wheat or soil samples. This work would be helpful for setting maximum residue limits of flucarbazone…
Number of citations: 14 www.tandfonline.com
WC Koskinen, MJ Calderón, PJ Rice… - Pest Management …, 2006 - Wiley Online Library
… and water for these chemicals was on flucarbazone dissipation, which was reported to be … In the present study we report the characterisation of sorption–desorption of flucarbazone [4,…
Number of citations: 49 onlinelibrary.wiley.com
AM Szmigielski, JJ Schoenau, A Irvine… - Communications in soil …, 2008 - Taylor & Francis
A simple mustard root‐length bioassay was developed for detection of flucarbazone residues in soil. This bioassay is completed in 3 days using 200 g of soil for four replicate …
Number of citations: 37 www.tandfonline.com
AH Kamel, AEGE Amr, NS Abdalla, M El-Naggar… - Polymers, 2019 - mdpi.com
… ) of flucarbazone-sodium was set by the US at 0.01 mg/kg in wheat grain and 0.05 mg/kg in wheat straw [4]. Flucarbazone residue is known as the flucarbazone … of flucarbazone, such as …
Number of citations: 18 www.mdpi.com
HJ Santel, BA Bowden, VM Sorensen… - 1999 Brighton crop …, 1999 - cabdirect.org
Flucarbazone-sodium is a new sulfonylaminocarbonyltriazolinone herbicide. The product acts as an inhibitor of the enzyme acetolactate synthase. Flucarbazone-sodium provides …
Number of citations: 38 www.cabdirect.org
EE Burns, BK Keith, LE Talbert, WE Dyer - Weed research, 2018 - Wiley Online Library
… For example, for resistance to flucarbazone and pinoxaden, the F … flucarbazone and pinoxaden: 3 resistant to flucarbazone and susceptible to pinoxaden: 3 susceptible to flucarbazone …
Number of citations: 12 onlinelibrary.wiley.com
WE May - Weed Technology, 2015 - cambridge.org
… for flucarbazone to control weeds such as volunteer canola is required before flucarbazone can … the tolerance of niger to flucarbazone across a range of stages and flucarbazone rates . …
Number of citations: 1 www.cambridge.org
Q Li, J Yu, W Guo, L Du, P Bai, Y Liu - Chilean journal of agricultural …, 2022 - SciELO Chile
… by flucarbazone at the field-recommended rate was found in a winter wheat field in Tianjin City, China. This study aimed (1) to identify the resistant level of TJ06 to flucarbazone; (2) to …
Number of citations: 1 www.scielo.cl

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